3-{[4-(Cyclopentyloxy)phenyl](2-methyl-1H-indol-3-YL)methyl}-2-methyl-1H-indole
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Overview
Description
3-{4-(Cyclopentyloxy)phenylmethyl}-2-methyl-1H-indole is a complex organic compound that features a unique structure combining indole and cyclopentyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(Cyclopentyloxy)phenylmethyl}-2-methyl-1H-indole typically involves multiple steps, starting with the preparation of the indole and cyclopentyloxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{4-(Cyclopentyloxy)phenylmethyl}-2-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{4-(Cyclopentyloxy)phenylmethyl}-2-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-{4-(Cyclopentyloxy)phenylmethyl}-2-methyl-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes such as enzyme activity, receptor binding, and signal transduction. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used in similar synthetic applications and shares some structural features with 3-{4-(Cyclopentyloxy)phenylmethyl}-2-methyl-1H-indole.
Fluorine compounds: These compounds exhibit unique reactivity and are used in various chemical reactions, similar to the indole compound.
Uniqueness
What sets 3-{4-(Cyclopentyloxy)phenylmethyl}-2-methyl-1H-indole apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C30H30N2O |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-[(4-cyclopentyloxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C30H30N2O/c1-19-28(24-11-5-7-13-26(24)31-19)30(29-20(2)32-27-14-8-6-12-25(27)29)21-15-17-23(18-16-21)33-22-9-3-4-10-22/h5-8,11-18,22,30-32H,3-4,9-10H2,1-2H3 |
InChI Key |
NPLYEPAJXOSFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC4CCCC4)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
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